3,3',5,5'-Tetra-tert-butyldiphenoquinone

説明

The exact mass of the compound 3,3',5,5'-Tetra-tert-butyldiphenoquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14478. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3',5,5'-Tetra-tert-butyldiphenoquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3',5,5'-Tetra-tert-butyldiphenoquinone including the price, delivery time, and more detailed information at info@benchchem.com.

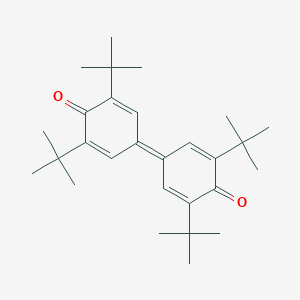

Structure

3D Structure

特性

IUPAC Name |

2,6-ditert-butyl-4-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIGHOCYKUBBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179291 | |

| Record name | 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2455-14-3 | |

| Record name | 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2455-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002455143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2455-14-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-tetra-tert-butyl-4,4'-dibenzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',5,5'-TETRA-TERT-BUTYL-4,4'-DIPHENOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M92Z38Q9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3',5,5'-Tetra-tert-butyldiphenoquinone

CAS Number: 2455-14-3

This technical guide provides a comprehensive overview of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ), a versatile organic compound with significant applications in research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, experimental applications, and its relationship to biological signaling pathways.

Core Compound Information

3,3',5,5'-Tetra-tert-butyldiphenoquinone is a quinone derivative characterized by the presence of four bulky tert-butyl groups on the diphenoquinone core. These bulky groups impart unique steric and electronic properties to the molecule, influencing its reactivity and physical characteristics.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for TTBDPQ is presented in the table below, facilitating easy reference and comparison.

| Property | Value | Citation(s) |

| CAS Number | 2455-14-3 | [1][2] |

| Molecular Formula | C₂₈H₄₀O₂ | [2] |

| Molecular Weight | 408.63 g/mol | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Insoluble in water | [1] |

| Topological Polar Surface Area | 34.1 Ų | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 4 | [1] |

| Spectroscopic Data | Available data includes ¹³C NMR, FT-IR, and Mass Spectrometry (GC-MS). | [3] |

Synthesis and Experimental Protocols

TTBDPQ is primarily synthesized through the oxidative coupling of 2,6-di-tert-butylphenol. It is also commercially available from various chemical suppliers.

Experimental Protocol: Synthesis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone

This protocol is based on the oxidative dimerization of 2,6-di-tert-butylphenol.

Materials:

-

2,6-di-tert-butylphenol

-

Methanol

-

Monovalent copper compound catalyst (e.g., a complex of cuprous acetate and divinyl)[4]

-

Oxygen (from air)

-

Ammonia (promoter)[4]

-

Reaction vessel with a stirrer and gas inlet

-

Heating apparatus

-

Filtration apparatus

-

Recrystallization solvents

Procedure:

-

In a suitable reaction vessel, dissolve 2,6-di-tert-butylphenol in methanol.

-

Add the monovalent copper catalyst to the solution. The catalyst can be a complex of cuprous acetate and divinyl, promoted with 1-5 wt% ammonia.[4]

-

Heat the reaction mixture to a temperature between 50-70°C.[4]

-

Bubble air (oxygen) through the stirred reaction mixture.

-

Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to allow the product to precipitate.

-

Collect the solid product by filtration and wash with cold methanol to remove any unreacted starting material and catalyst residues.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain 3,3',5,5'-Tetra-tert-butyldiphenoquinone as a crystalline solid.

-

The yield of the target product is reported to be in the range of 90-95%.[4]

Experimental Protocol: Application in N-Heterocyclic Carbene (NHC)-Catalyzed Oxidative Esterification

TTBDPQ is an effective oxidant for the NHC-catalyzed oxidative esterification of aldehydes.

Materials:

-

Aldehyde

-

Alcohol

-

N-Heterocyclic carbene (NHC) precatalyst (e.g., a triazolium salt)

-

Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

3,3',5,5'-Tetra-tert-butyldiphenoquinone (oxidant)

-

Anhydrous solvent (e.g., THF)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the NHC precatalyst and the base in the chosen anhydrous solvent.

-

Stir the mixture at room temperature to allow for the in-situ generation of the active NHC.

-

Add the aldehyde to the reaction mixture and stir for a few minutes.

-

Add the alcohol to the reaction mixture.

-

Finally, add 3,3',5,5'-Tetra-tert-butyldiphenoquinone to the mixture.

-

Stir the reaction at the appropriate temperature and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the resulting ester by column chromatography on silica gel.

This transition metal-free organocatalytic system provides an efficient method for the synthesis of esters.[3]

Biological Significance and Signaling Pathways

While direct studies on the interaction of 3,3',5,5'-Tetra-tert-butyldiphenoquinone with specific signaling pathways are limited, its role as a metabolite of the lipid-lowering drug Probucol provides a strong basis for understanding its potential biological effects.[5] Probucol is known for its potent antioxidant and anti-inflammatory properties, which are mediated through various cellular pathways.[6][7]

The antioxidant mechanism of hindered phenols, such as the reduced form of TTBDPQ, involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals.[8] This process is facilitated by the steric hindrance provided by the bulky tert-butyl groups, which stabilizes the resulting phenoxy radical.[8]

The diagram below illustrates the established signaling pathways influenced by Probucol, and by extension, its metabolites like TTBDPQ. These pathways are central to its role in reducing atherosclerosis and inflammation.

Caption: Signaling pathways influenced by Probucol and its metabolite, TTBDPQ.

Experimental Workflow: Investigating Antioxidant Effects

The following diagram outlines a general workflow for studying the antioxidant properties of TTBDPQ in a cellular context.

Caption: Experimental workflow for assessing antioxidant activity.

Conclusion

3,3',5,5'-Tetra-tert-butyldiphenoquinone is a valuable compound for both synthetic and medicinal chemistry research. Its defined synthesis and utility as a potent oxidizing agent make it a useful tool in organic synthesis. Furthermore, its identity as a metabolite of Probucol suggests its potential involvement in antioxidant and anti-inflammatory pathways, warranting further investigation for drug development purposes. This guide provides a foundational understanding of TTBDPQ, offering detailed data and protocols to support ongoing and future research endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | C28H40O2 | CID 225283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3',5,5'-Tetra-tert-butyldiphenoquinone, DPQ [organic-chemistry.org]

- 4. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone - Google Patents [patents.google.com]

- 5. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Probucol? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. partinchem.com [partinchem.com]

An In-depth Technical Guide to 3,3',5,5'-Tetra-tert-butyldiphenoquinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of 3,3',5,5'-Tetra-tert-butyldiphenoquinone, a molecule of significant interest in organic synthesis and with potential implications in pharmacology due to its role as a metabolite of the lipid-lowering drug, Probucol.

Core Molecular Data

3,3',5,5'-Tetra-tert-butyldiphenoquinone, also known as DPQ, is a well-characterized organic compound. Its fundamental molecular and physical properties are summarized below.

| Property | Value |

| Molecular Weight | 408.62 g/mol |

| Molecular Formula | C₂₈H₄₀O₂ |

| CAS Number | 2455-14-3 |

| Appearance | Yellow crystalline solid |

| Melting Point | 242-244 °C |

| Boiling Point | 492.6 °C at 760 mmHg |

| Solubility | Soluble in Tetrahydrofuran |

Synthesis and Chemical Applications

3,3',5,5'-Tetra-tert-butyldiphenoquinone is primarily synthesized through the oxidative dimerization of 2,6-di-tert-butylphenol. This reaction can be catalyzed by various copper-containing catalysts in the presence of an oxidizing agent, typically air or oxygen.

Experimental Protocol: Synthesis via Oxidative Dimerization

This protocol is a representative method based on established chemical literature.

Materials:

-

2,6-di-tert-butylphenol

-

Methanol

-

Copper(I) chloride (CuCl)

-

Pyridine

-

Oxygen gas

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 2,6-di-tert-butylphenol in methanol.

-

Add a catalytic amount of copper(I) chloride and pyridine to the solution.

-

Bubble oxygen gas through the stirred solution at a controlled rate.

-

The reaction is typically carried out at a temperature of 50-70°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dichloromethane and methanol, to yield the yellow crystalline 3,3',5,5'-Tetra-tert-butyldiphenoquinone.

An In-depth Technical Guide to the Physical Properties of 3,3',5,5'-Tetra-tert-butyldiphenoquinone

This technical guide provides a comprehensive overview of the core physical properties of 3,3',5,5'-Tetra-tert-butyldiphenoquinone, tailored for researchers, scientists, and drug development professionals. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a thorough understanding of this compound.

Core Physical and Chemical Properties

3,3',5,5'-Tetra-tert-butyldiphenoquinone, a prominent member of the diphenoquinone family, is a valuable compound in various chemical applications, primarily owing to its notable redox characteristics. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Molecular Formula | C₂₈H₄₀O₂ |

| Molecular Weight | 408.62 g/mol |

| CAS Number | 2455-14-3 |

| Appearance | Red to dark blue to black powder or crystals |

| Melting Point | 242-244 °C |

| Boiling Point | 492.6 °C at 760 mmHg |

| Solubility | Soluble in Tetrahydrofuran (THF) |

| λmax | 418.5 to 420.0 nm (in THF + MeOH) |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of 3,3',5,5'-Tetra-tert-butyldiphenoquinone.

Melting Point Determination

The melting point of 3,3',5,5'-Tetra-tert-butyldiphenoquinone is determined using the capillary method with a calibrated melting point apparatus.

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 10-20 °C per minute initially.

-

As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to ensure accuracy.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid phase has liquefied is recorded as the end of the range.

Solubility Determination

The solubility of 3,3',5,5'-Tetra-tert-butyldiphenoquinone in a given solvent, such as tetrahydrofuran, is determined by preparing a saturated solution.

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

A known volume of the clear, saturated solution is carefully evaporated to dryness.

-

The mass of the remaining solid is measured, and the solubility is calculated in terms of grams per 100 mL of solvent or moles per liter.

Spectroscopic Analysis

UV-Vis spectroscopy is employed to determine the wavelength of maximum absorbance (λmax) of 3,3',5,5'-Tetra-tert-butyldiphenoquinone.

Procedure:

-

A dilute solution of the compound is prepared in a suitable solvent (e.g., a mixture of Tetrahydrofuran and Methanol).

-

The UV-Vis spectrum is recorded over a range of wavelengths, typically from 200 to 800 nm.

-

The wavelength at which the highest absorbance is observed is identified as λmax.

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound.

Procedure:

-

A sample of the compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The NMR spectrum is acquired using a high-field NMR spectrometer.

-

The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the structure.

IR spectroscopy is utilized to identify the functional groups present in the molecule.

Procedure:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Alternatively, a Nujol mull of the sample can be prepared and placed between two salt plates (e.g., NaCl or KBr).

-

The IR spectrum is recorded, and the characteristic absorption bands corresponding to different functional groups (e.g., C=O, C=C) are identified.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Procedure:

-

A small amount of the sample is introduced into the mass spectrometer.

-

The sample is ionized using a suitable technique (e.g., electron ionization).

-

The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected and recorded.

Signaling Pathways and Logical Relationships

The synthesis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone typically involves the oxidative coupling of 2,6-di-tert-butylphenol. This process can be understood as a radical-mediated reaction. Furthermore, the diphenoquinone itself can participate in redox cycles, acting as an oxidizing agent.

Synthesis via Oxidative Coupling

The following diagram illustrates the generalized pathway for the synthesis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone from 2,6-di-tert-butylphenol. The reaction proceeds through the formation of a phenoxy radical, which then dimerizes.

Caption: Synthesis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone.

Redox Cycle

3,3',5,5'-Tetra-tert-butyldiphenoquinone can act as a two-electron acceptor, being reduced to the corresponding hydroquinone. This process is reversible, allowing it to participate in redox cycles.

Caption: Redox cycle of 3,3',5,5'-Tetra-tert-butyldiphenoquinone.

Solubility Profile of 3,3',5,5'-Tetra-tert-butyldiphenoquinone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 3,3',5,5'-Tetra-tert-butyldiphenoquinone in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this guide summarizes the qualitative findings and presents a general experimental protocol for determining the solubility of quinone-based compounds.

Core Compound Information

3,3',5,5'-Tetra-tert-butyldiphenoquinone is a highly colored crystalline solid with a molecular formula of C₂₈H₄₀O₂ and a molecular weight of 408.62 g/mol . Its structure consists of two quinone rings connected by a double bond, with four sterically hindering tert-butyl groups. This compound is of interest in various chemical and pharmaceutical research areas due to its redox properties.

Solubility Data

Table 1: Qualitative Solubility of 3,3',5,5'-Tetra-tert-butyldiphenoquinone

| Solvent | Solubility | Source |

| Tetrahydrofuran (THF) | Soluble | [1] |

| Dichloromethane/Methanol (DCM/MeOH) mixture | Implied Soluble | [2] |

Note: The solubility in the Dichloromethane/Methanol mixture is inferred from a synthetic procedure where crystals of the compound were obtained from this solvent system, indicating at least moderate solubility at elevated temperatures.[2]

The high lipophilicity of the molecule, suggested by the four tert-butyl groups, would indicate a preference for non-polar organic solvents. However, the quinone moieties introduce some polarity, which may contribute to solubility in moderately polar solvents like THF.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring quantitative solubility data, the widely accepted "shake-flask" method can be employed. This method is a reliable technique for determining the saturation solubility of a compound in a given solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

An excess amount of 3,3',5,5'-Tetra-tert-butyldiphenoquinone is added to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A mechanical shaker or orbital incubator is recommended for consistent agitation. Temperature control is critical as solubility is temperature-dependent.

-

-

Phase Separation:

-

After equilibration, the suspension is allowed to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.

-

-

Sample Withdrawal and Filtration:

-

A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pipette.

-

The aliquot is then filtered through a syringe filter (e.g., 0.22 µm or 0.45 µm pore size) to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

The concentration of 3,3',5,5'-Tetra-tert-butyldiphenoquinone in the filtered saturated solution is determined using a suitable analytical technique. Given the chromophoric nature of the compound, UV-Visible spectrophotometry is a common and effective method.

-

A calibration curve should be prepared using standard solutions of known concentrations of the compound in the same solvent to ensure accurate quantification.

-

Other techniques such as High-Performance Liquid Chromatography (HPLC) can also be used for quantification.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 3,3',5,5'-Tetra-tert-butyldiphenoquinone using the shake-flask method.

Caption: Workflow for Solubility Determination

Conclusion

While quantitative solubility data for 3,3',5,5'-Tetra-tert-butyldiphenoquinone in organic solvents is sparse, qualitative reports indicate its solubility in tetrahydrofuran. For drug development and other research applications requiring precise solubility values, the standardized shake-flask method provides a robust experimental protocol. Further research to quantify the solubility of this compound in a broader range of pharmaceutically and industrially relevant organic solvents is warranted.

References

Synthesis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone from 2,6-di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone from 2,6-di-tert-butylphenol, a critical transformation in the production of antioxidants and other valuable chemical intermediates. This document outlines the prevalent synthetic methodologies, presents quantitative data in a comparative format, and provides detailed experimental protocols.

Introduction

3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) is a vibrant red crystalline solid widely utilized as an oxidizing agent in organic synthesis and as a precursor to various antioxidants. Its synthesis predominantly involves the oxidative coupling of two molecules of 2,6-di-tert-butylphenol. This process can be achieved through various catalytic systems and oxidizing agents, each with distinct advantages in terms of yield, selectivity, and environmental impact. This guide explores several prominent methods, offering a comprehensive resource for laboratory-scale synthesis.

Reaction Mechanism and Signaling Pathways

The oxidation of 2,6-di-tert-butylphenol to 3,3',5,5'-Tetra-tert-butyldiphenoquinone generally proceeds through a free-radical mechanism. The initial step involves the abstraction of a hydrogen atom from the phenolic hydroxyl group, forming a sterically hindered phenoxy radical. This radical is stabilized by resonance. Two of these phenoxy radicals then undergo a carbon-carbon coupling at the para position to form a biphenol intermediate. Subsequent oxidation of this intermediate yields the final diphenoquinone product.

Caption: General mechanism for the oxidation of 2,6-di-tert-butylphenol.

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data from various cited experimental protocols for the synthesis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone. This allows for a direct comparison of reaction conditions and outcomes.

| Parameter | Method 1: Cobalt Phthalocyanine Catalysis[1] | Method 2: Iron Porphyrin Catalysis[2] | Method 3: Heterogeneous Catalysis[3] |

| Starting Material | 2,6-di-tert-butylphenol | 2,6-di-tert-butylphenol (DTBP) | 2,6-di-tert-butylphenol (monophenol) |

| Oxidizing Agent | Dioxygen (O₂) | tert-Butyl hydroperoxide (TBHP) | Oxygen (O₂) |

| Catalyst | Tetrasodium phthalocyaninatocobalt(II) tetrasulfonate | Iron porphyrin tetrasulfonate (FePTS) or tetracarboxylate (FePTC) | Phenols oxidation catalyst (POC) in alkaline medium |

| Solvent | Aqueous micellar solution (CTAB), 5% Methanol | Water-methanol mixture (1:8 v/v) | Toluene |

| Temperature | 40 °C | Not specified | 85 °C |

| Reaction Time | Not specified | Not specified | Not specified |

| pH / Base | pH 7.0 - 13.0 (optimum at higher pH) | Not specified | 60% aqueous Potassium Hydroxide |

| Product Yield | Not explicitly quantified in the abstract | Not explicitly quantified in the abstract | >98.4% conversion, 85-90% selectivity for DPQ |

| Major Byproducts | 2,6-di-tert-butyl-1,4-benzoquinone | 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl (H₂DPQ), 2,6-di-tert-butyl-1,4-benzoquinone (BQ) | 2,6-di-tert-butyl-1,4-benzoquinone, 3,3',5,5'-tetra-tert-butylbiphenyl-4,4'-diol |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Oxidation using Cobalt Phthalocyanine Catalyst in an Aqueous Micellar System[1]

This protocol describes the oxidation of 2,6-di-tert-butylphenol using dioxygen as the oxidant, catalyzed by a water-soluble cobalt phthalocyanine complex in a micellar solution.

Materials:

-

2,6-di-tert-butylphenol

-

Tetrasodium phthalocyaninatocobalt(II) tetrasulfonate (CoPcTsNa₄)

-

Cetyltrimethylammonium bromide (CTAB)

-

Methanol

-

Universal buffer solution

-

Diethyl ether

Procedure:

-

Prepare a 100 mL aqueous mixture containing 5% (v/v) methanol in a 250 mL round-bottomed flask.

-

Add 2,6-di-tert-butylphenol to the mixture.

-

Add the catalyst, CoPcTsNa₄, to the reaction mixture.

-

Incorporate CTAB to form the micellar solution.

-

Adjust the pH of the mixture to the desired value (e.g., pH 11) using a universal buffer.

-

Attach the flask to a gas burette to monitor oxygen uptake.

-

Stir the reaction mixture vigorously at 40 °C under a constant pressure of oxygen.

-

Upon completion of the reaction (indicated by the cessation of oxygen consumption), extract the mixture with diethyl ether.

-

Isolate and identify the products from the ethereal extract.

Protocol 2: Heterogeneous Catalysis in an Alkaline Medium[3]

This method employs a heterogeneous catalyst in an alkaline environment with toluene as the solvent and oxygen as the oxidant.

Materials:

-

2,6-di-tert-butylphenol (4.5 g, 0.022 mol)

-

Toluene (50.0 mL)

-

Phenols oxidation catalyst (POC)

-

60% aqueous potassium hydroxide

-

Oxygen gas

Procedure:

-

Charge a cylindrical bubbler-type reactor with 50.0 mL of toluene and 4.5 g of 2,6-di-tert-butylphenol.

-

Heat the mixture to 85 °C with magnetic stirring (1400 rpm).

-

Inject the POC catalyst and the aqueous potassium hydroxide solution into the reactor.

-

Supply oxygen at a flow rate of 500 hr⁻¹.

-

Monitor the reaction progress via gas chromatography.

-

After the reaction, separate the upper organic layer from the lower aqueous/catalyst layer at a temperature above 70 °C.

-

Analyze the product composition of the organic layer.

Experimental Workflow Visualization

The general workflow for the synthesis and analysis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone is depicted below.

References

Oxidative coupling mechanism for 3,3',5,5'-Tetra-tert-butyldiphenoquinone synthesis

An In-depth Technical Guide on the Oxidative Coupling Mechanism for 3,3',5,5'-Tetra-tert-butyldiphenoquinone Synthesis

Introduction

3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) is a valuable organic compound utilized as a potent oxidizing agent in various chemical transformations. Its synthesis is a classic example of oxidative C-C coupling, a fundamental reaction in organic chemistry for the formation of biaryl linkages. The most common and industrially relevant method for synthesizing DPQ is through the oxidative dimerization of 2,6-di-tert-butylphenol (DTBP). This guide provides a detailed exploration of the underlying mechanism, a comparative analysis of various catalytic systems, and comprehensive experimental protocols for researchers, scientists, and professionals in drug development.

Core Reaction Mechanism

The synthesis of DPQ from 2,6-di-tert-butylphenol proceeds via a multi-step oxidative coupling mechanism. The process is initiated by the formation of a phenoxy radical, which then undergoes dimerization and subsequent oxidation.

-

Phenoxy Radical Formation : The reaction commences with the oxidation of 2,6-di-tert-butylphenol. An oxidizing agent or catalyst abstracts a hydrogen atom from the phenolic hydroxyl group, generating a sterically hindered and relatively stable 2,6-di-tert-butylphenoxyl radical. The bulky tert-butyl groups at the ortho positions play a crucial role in stabilizing this radical intermediate and directing the subsequent coupling reaction.

-

Carbon-Carbon Coupling : Two of these phenoxyl radicals then couple at their para positions, which are sterically accessible. This radical-radical dimerization results in the formation of a C-C bond, yielding the intermediate product, 3,3',5,5'-tetra-tert-butyl-4,4'-biphenyldiol (TBDPH).

-

Oxidation to Diphenoquinone : The biphenyldiol intermediate is more easily oxidized than the starting phenol. It undergoes a subsequent two-electron oxidation to afford the final product, 3,3',5,5'-Tetra-tert-butyldiphenoquinone. This final step re-establishes a conjugated quinone system.

Catalytic Systems and Methodologies

A variety of methods have been developed for the oxidative coupling of DTBP, ranging from stoichiometric inorganic oxidants to more sustainable catalytic systems using molecular oxygen.

-

Metal-Based Catalysis : Transition metal complexes are widely used to catalyze this transformation. Copper(I) and Iron(III) salts, such as FeCl₃, have proven to be effective.[1] For instance, alkali-modified M-Mg-Al hydrotalcites (where M can be Cu or Fe) have been shown to selectively catalyze the oxidation of DTBP to DPQ with yields exceeding 97%, using molecular oxygen as the ultimate oxidant.[2] This heterogeneous catalytic system offers advantages such as being non-polluting and reusable.[2]

-

Stoichiometric Oxidants : Historically, strong stoichiometric oxidants like lead dioxide (PbO₂), potassium ferricyanide (K₃[Fe(CN)₆]), and silver oxide (Ag₂O) were employed.[3] However, these methods often require large amounts of expensive and toxic reagents, making them less desirable from an environmental and economic standpoint.[3]

-

Photocatalytic Methods : Recent advancements have explored visible-light-induced oxidative coupling. One such method uses di-t-butyl peroxide (DTBP) as an inexpensive and stable oxidizer, which generates tert-butoxyl radicals upon irradiation with blue LEDs to initiate the coupling process.[4] Another approach utilizes a recyclable, solid TiO₂ photocatalyst with air and blue light to achieve phenol-phenol C-C coupling.[5]

-

Green Oxidants : The use of molecular oxygen as the terminal oxidant is a key focus for developing environmentally benign ("green") synthesis routes.[1][2] Systems employing catalysts like Lewis acids or copper compounds in combination with air or pure oxygen are highly efficient.[1][3] For example, a complex of cuprous acetate and divinyl, promoted with ammonia, effectively catalyzes the oxidative dimerization of DTBP with atmospheric oxygen in methanol, achieving yields of 90-95%.[3]

Data Presentation

The efficiency of DPQ synthesis is highly dependent on the chosen methodology. The following table summarizes quantitative data from various reported systems.

| Catalyst / Oxidant System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| K/Fe-Mg-Al-CO₃ Hydrotalcite / O₂ | Toluene | 60 | 3 h | >97 | [2] |

| K/Cu-Mg-Al-CO₃ Hydrotalcite / O₂ | Toluene | 60 | 3 h | >97 | [2] |

| (C₄H₆)n(CH₃COOCu)m / Air (O₂) | Methanol | 50-70 | - | 90-95 | [3] |

| TiO₂ (recycled) / Air | HFIP | RT | 1 d | 69 (Isolated) | [5] |

| di-t-butyl peroxide / Blue LEDs | Dichloroethane | RT | 12 h | High (not specified) | [4] |

| FeCl₃ / O₂ | - | - | - | Excellent | [1] |

Experimental Protocols

Below are generalized protocols based on common methodologies for the synthesis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone.

Protocol 1: Heterogeneous Catalysis with Hydrotalcite

-

Catalyst Preparation : Prepare the K/Fe-Mg-Al-CO₃ hydrotalcite catalyst as described in the literature.[2]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-di-tert-butylphenol, the hydrotalcite catalyst, and a suitable solvent (e.g., toluene).

-

Reaction Execution : Heat the mixture to 60°C and bubble molecular oxygen (or air) through the solution while stirring vigorously.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up : Upon completion, cool the reaction mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.[2]

-

Purification : Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to yield deep red crystals of DPQ.

Protocol 2: Homogeneous Catalysis with a Copper Complex

-

Catalyst Preparation : Prepare the catalyst solution by dissolving a copper(I) salt (e.g., cuprous acetate) and any ligands (e.g., divinyl, pyridine) in the reaction solvent (e.g., methanol).[3]

-

Reaction Setup : Charge a flask with 2,6-di-tert-butylphenol and the methanolic catalyst solution.

-

Reaction Execution : Heat the reaction mixture to 50-70°C and introduce air or oxygen.[3]

-

Work-up and Purification : After the reaction is complete, the product often precipitates from the cooled solution. The solid DPQ can be collected by filtration, washed with cold methanol, and dried.

Visualizations

Overall Reaction Scheme

Caption: Overall synthesis of DPQ from 2,6-di-tert-butylphenol.

Detailed Reaction Mechanism

Caption: Step-wise mechanism of oxidative coupling for DPQ synthesis.

General Experimental Workflow

Caption: A typical workflow for the synthesis and purification of DPQ.

References

- 1. An Efficient Oxidation of 2,6-di-tert-Butylphenol to 3,3',5,5'-te...: Ingenta Connect [ingentaconnect.com]

- 2. mrs-j.org [mrs-j.org]

- 3. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone - Google Patents [patents.google.com]

- 4. Visible‐Light‐Driven di‐ t ‐Butyl Peroxide‐Promoted the Oxidative Homo‐ and Cross‐Coupling of Phenols: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,3',5,5'-Tetra-tert-butyldiphenoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 3,3',5,5'-Tetra-tert-butyldiphenoquinone. The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these analyses.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.18-6.95 | m | 4H | Aromatic H |

| 1.35 | s | 36H | tert-butyl H |

¹³C NMR (CDCl₃):

| Chemical Shift (ppm) | Assignment |

| 186.5 | C=O |

| 147.2 | Ar-C |

| 137.8 | Ar-C |

| 125.8 | Ar-CH |

| 35.2 | C(CH₃)₃ |

| 29.8 | C(CH₃)₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2950 | C-H stretch (aliphatic) |

| 1660 | C=O stretch (quinone) |

| 1580 | C=C stretch (aromatic) |

| 1250 | C-H bend (tert-butyl) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 408 | 100 | [M]⁺ |

| 353 | - | [M-C(CH₃)₃]⁺ |

| 297 | - | [M-2C(CH₃)₃+H]⁺ |

| 241 | - | [M-3C(CH₃)₃+2H]⁺ |

| 57 | - | [C(CH₃)₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative of standard analytical practices for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3,3',5,5'-Tetra-tert-butyldiphenoquinone was prepared by dissolving approximately 10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample was introduced into the GC, which was equipped with a capillary column. The mass spectrometer was operated in electron ionization (EI) mode. For tandem mass spectrometry (MS-MS), the precursor ion [M+H]⁺ at m/z 409.3101 was selected and subjected to collision-induced dissociation.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This guide provides a comprehensive summary of the key spectroscopic data for 3,3',5,5'-Tetra-tert-butyldiphenoquinone. The presented NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development.

An In-Depth Technical Guide to the Electrochemical Properties of 3,3',5,5'-Tetra-tert-butyldiphenoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electrochemical properties of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDQ). It is intended for an audience of researchers, scientists, and drug development professionals who are interested in the redox behavior of this compound. This document summarizes key quantitative electrochemical data, details the experimental protocols for its characterization, and provides visualizations of its electrochemical behavior.

Introduction

3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDQ), also known as DPQ, is a sterically hindered quinone that has garnered interest for its utility as an oxidizing agent in organic synthesis.[1] Its electrochemical properties are central to its function, as it participates in electron transfer reactions. Understanding the redox potentials and the mechanism of electron transfer is crucial for its application in various fields, including materials science and potentially as a probe in biological systems. This guide will delve into the specifics of its electrochemical behavior, providing both the data and the methodology required for its study.

Electrochemical Properties of TTBDQ

The electrochemical behavior of TTBDQ is characterized by its ability to undergo reversible reduction and oxidation processes. The bulky tert-butyl groups significantly influence its solubility and electrochemical properties. The core of its electrochemical activity lies in the two-electron, two-proton reduction of the quinone moieties to the corresponding hydroquinone.

Quantitative Electrochemical Data

The following table summarizes the key electrochemical data for TTBDQ, as determined by cyclic voltammetry.

| Parameter | Value | Conditions | Reference |

| First Reduction Potential (Epc1) | -0.72 V | vs. Ag/AgCl in CH2Cl2, 0.1 M TBAP, 500 mV/s | [2] |

| First Oxidation Potential (Epa1) | -0.57 V | vs. Ag/AgCl in CH2Cl2, 0.1 M TBAP, 500 mV/s | [2] |

| Second Reduction Potential (Epc2) | 0.27 V | vs. Ag/AgCl in CH2Cl2, 0.1 M TBAP, 500 mV/s | [2] |

| Second Oxidation Potential (Epa2) | 0.48 V | vs. Ag/AgCl in CH2Cl2, 0.1 M TBAP, 500 mV/s | [2] |

Note: Potentials are reported versus a silver/silver chloride (Ag/AgCl) reference electrode. TBAP refers to tetrabutylammonium perchlorate, a common supporting electrolyte.

Experimental Protocols

The characterization of the electrochemical properties of TTBDQ is primarily achieved through cyclic voltammetry (CV). This technique provides information about the redox potentials and the reversibility of the electron transfer processes.

Detailed Protocol for Cyclic Voltammetry of TTBDQ

This protocol is based on the methodology described by Tümer et al. (2008) and general best practices for cyclic voltammetry of organic compounds.[2][3]

3.1.1. Materials and Reagents

-

3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDQ)

-

Dichloromethane (CH2Cl2), anhydrous, electrochemical grade

-

Tetrabutylammonium perchlorate (TBAP), electrochemical grade

-

Argon or Nitrogen gas, high purity

-

Glassy carbon working electrode

-

Platinum wire counter electrode

-

Ag/AgCl reference electrode

-

Voltammetric cell

-

Potentiostat

3.1.2. Procedure

-

Electrolyte Solution Preparation: Prepare a 0.1 M solution of TBAP in anhydrous dichloromethane. This will serve as the supporting electrolyte.

-

Analyte Solution Preparation: Dissolve a known concentration of TTBDQ (e.g., 1 mM) in the electrolyte solution.

-

Electrochemical Cell Assembly:

-

Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly with deionized water and then the solvent (dichloromethane), and dry completely.

-

Assemble the three-electrode system in the voltammetric cell containing the analyte solution.

-

-

Deoxygenation: Purge the analyte solution with high-purity argon or nitrogen for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the parameters on the potentiostat. A typical potential window for scanning TTBDQ would be from approximately -1.0 V to 1.0 V vs. Ag/AgCl.

-

Set the initial scan direction towards negative potentials.

-

Set the scan rate. A typical starting scan rate is 100 mV/s. The scan rate can be varied to investigate the kinetics of the electron transfer.

-

Initiate the scan and record the cyclic voltammogram.

-

-

Data Analysis:

-

Determine the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).

-

Calculate the formal potential (E0') for each redox couple as (Epc + Epa) / 2.

-

Determine the peak-to-peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Analyze the ratio of the anodic to cathodic peak currents (Ipa/Ipc). A ratio of 1 indicates a reversible process.

-

Visualization of Electrochemical Processes

The following diagrams illustrate the key processes involved in the electrochemistry of TTBDQ.

Electrochemical Redox Mechanism of TTBDQ

The following diagram illustrates the two-step, one-electron reduction of TTBDQ to its radical anion and then to the dianion, followed by the corresponding oxidations.

Caption: Reversible two-step redox process of TTBDQ.

Experimental Workflow for Cyclic Voltammetry

This diagram outlines the major steps in performing a cyclic voltammetry experiment for TTBDQ.

Caption: Workflow for cyclic voltammetry of TTBDQ.

Conclusion

The electrochemical properties of 3,3',5,5'-Tetra-tert-butyldiphenoquinone are well-defined and can be reliably characterized using cyclic voltammetry. Its two-step reversible redox behavior makes it a predictable and useful chemical oxidant. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound, enabling them to effectively utilize and study its electrochemical characteristics in their respective applications. Further research could explore its electrochemical behavior in different solvent systems and its potential interactions in more complex chemical or biological environments.

References

- 1. 3,3',5,5'-Tetra-tert-butyldiphenoquinone, DPQ [organic-chemistry.org]

- 2. Structural characterization and electrochemical properties of the 3,3'-5,5'-tetra-tert-butyl-4,4'-diphenoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic voltammetry of quinones - UGD Academic Repository [eprints.ugd.edu.mk]

Unveiling the Potential of 3,3',5,5'-Tetra-tert-butyldiphenoquinone in Controlled Radical Polymerization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the dynamic landscape of polymer chemistry and materials science, the quest for precise control over polymerization processes is paramount. While traditional radical polymerization offers a versatile platform for polymer synthesis, it often lacks the ability to produce well-defined macromolecules with controlled molecular weights and narrow polydispersity. This technical guide delves into the intriguing potential of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ), a highly stable quinone derivative, not as a conventional radical initiator, but as a key component in controlled radical polymerization, particularly in the context of Quinone Transfer Radical Polymerization (QTRP). This whitepaper will explore the fundamental properties of TTBDPQ, its synthesis, and its prospective role in mediating radical reactions to achieve controlled polymer architectures, a concept of significant interest in fields ranging from materials science to drug delivery.

Physicochemical Properties of 3,3',5,5'-Tetra-tert-butyldiphenoquinone

3,3',5,5'-Tetra-tert-butyldiphenoquinone, also known as DPQ, is a well-characterized organic compound with a distinctive molecular structure that underpins its unique reactivity.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2455-14-3 | [2] |

| Molecular Formula | C₂₈H₄₀O₂ | [2] |

| Molecular Weight | 408.62 g/mol | [2] |

| Appearance | Dark red to purple crystalline solid | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane and methanol. | [2][4] |

| Purity (typical) | >98% (HPLC) | [5] |

TTBDPQ's structure, featuring four bulky tert-butyl groups, provides significant steric hindrance around the quinone core. This steric shielding contributes to its remarkable stability and influences its reactivity, making it an interesting candidate for mediating radical processes.

Synthesis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone

TTBDPQ can be readily synthesized in the laboratory through the oxidative coupling of 2,6-di-tert-butylphenol.[6][7] This process typically involves the use of an oxidizing agent and a suitable catalyst.

Experimental Protocol: Synthesis of TTBDPQ

Materials:

-

2,6-di-tert-butylphenol

-

Methanol

-

Copper(I) chloride (CuCl)

-

Pyridine

-

Oxygen gas

Procedure:

-

Dissolve 2,6-di-tert-butylphenol in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of CuCl and pyridine to the solution.

-

Bubble oxygen gas through the solution while stirring vigorously at room temperature.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product, TTBDPQ, will precipitate out of the solution as a colored solid.

-

Collect the solid by filtration and wash with cold methanol to remove any unreacted starting material and catalyst residues.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as dichloromethane/methanol, to yield high-purity TTBDPQ crystals.[4]

Characterization: The identity and purity of the synthesized TTBDPQ can be confirmed using various spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl protons and the protons on the quinone ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons and the different carbon environments in the molecule.[8][9]

-

FTIR: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the quinone moiety.[8]

-

UV-Vis: The UV-Vis spectrum in a suitable solvent (e.g., THF/MeOH) will show a characteristic maximum absorption wavelength (λmax) around 418-420 nm.[5]

-

Mass Spectrometry (GC-MS): This technique will confirm the molecular weight of the compound.[8][9]

The Role of Quinones in Radical Polymerization: From Inhibition to Control

Quinones have long been recognized for their ability to inhibit free radical polymerization.[10][11][12] They act as efficient radical scavengers, reacting with propagating radicals to form stable species that do not initiate further polymerization. This inhibitory effect is a crucial consideration in the storage and handling of vinyl monomers.

However, the reactivity of quinones with radicals can be harnessed for more than just inhibition. In a controlled process, this interaction can be used to reversibly terminate growing polymer chains, thereby controlling the overall polymerization rate and the characteristics of the resulting polymer. This is the fundamental principle behind Quinone Transfer Radical Polymerization (QTRP).[1][13]

Quinone Transfer Radical Polymerization (QTRP): A Paradigm for Controlled Polymer Synthesis

QTRP is a form of controlled/"living" radical polymerization that utilizes a quinone derivative in conjunction with a metal catalyst, typically a metal acetylacetonate, to control the polymerization of monomers like styrene.[1][13] While TTBDPQ itself has not been extensively studied in this specific context, the general mechanism of QTRP provides a framework for understanding its potential role.

Proposed Mechanism of QTRP:

The mechanism of QTRP involves a reversible transfer of a radical species between the growing polymer chain and the quinone, mediated by a metal catalyst.

Figure 1: Proposed Mechanism of Quinone Transfer Radical Polymerization (QTRP).

In this proposed scheme, a conventional radical initiator generates initiating radicals that add to the monomer to start chain growth. The propagating radical can then react with the quinone (Q), such as TTBDPQ, to form a dormant species. This dormant species can be reactivated, releasing the propagating radical and allowing for further monomer addition. The metal catalyst plays a crucial role in mediating this equilibrium between the active and dormant species, thereby controlling the concentration of propagating radicals and minimizing irreversible termination reactions.

Potential Advantages of TTBDPQ in Controlled Radical Polymerization

The unique structural features of TTBDPQ suggest several potential advantages for its use in controlled radical polymerization systems:

-

High Stability: The steric bulk of the tert-butyl groups imparts exceptional stability to the TTBDPQ molecule, which is desirable for a controlling agent that needs to persist throughout the polymerization process.

-

Reversible Radical Trapping: The quinone moiety can act as a reversible trap for propagating radicals, forming a stable radical adduct. The reversibility of this trapping is key to maintaining the "living" character of the polymerization.

-

Tunable Reactivity: The electronic and steric properties of the quinone can be tuned by modifying its substituents, potentially allowing for fine control over the polymerization of different monomers.

Hypothetical Experimental Protocol for TTBDPQ-mediated Controlled Polymerization of Styrene

Based on established protocols for QTRP and Atom Transfer Radical Polymerization (ATRP) of styrene, a hypothetical experimental procedure for investigating the potential of TTBDPQ as a controlling agent is outlined below.[14][15][16][17]

Materials:

-

Styrene (monomer), freshly distilled to remove inhibitors

-

3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDPQ) (controlling agent)

-

Cobalt(II) acetylacetonate (Co(acac)₂) (catalyst)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anisole (solvent)

Procedure:

-

In a Schlenk flask, add Co(acac)₂, TTBDPQ, and a magnetic stir bar.

-

Seal the flask with a rubber septum and deoxygenate by performing three cycles of vacuum and backfilling with argon.

-

Add freshly distilled styrene and anisole via a degassed syringe.

-

In a separate vial, dissolve AIBN in a small amount of anisole and deoxygenate the solution.

-

Inject the AIBN solution into the reaction flask to initiate the polymerization.

-

Place the flask in a preheated oil bath at a controlled temperature (e.g., 100 °C).

-

At timed intervals, withdraw samples from the reaction mixture using a degassed syringe and quench the polymerization by cooling and exposing to air.

-

Analyze the samples to determine monomer conversion (by gas chromatography) and polymer molecular weight and polydispersity (by gel permeation chromatography).

Workflow for TTBDPQ-mediated Polymerization Experiment:

Figure 2: Experimental workflow for TTBDPQ-mediated polymerization.

Relevance to Drug Development

The ability to synthesize well-defined polymers with controlled architectures is of immense importance in the field of drug development. Such polymers can be utilized as:

-

Drug Delivery Vehicles: Polymers with specific molecular weights and functionalities can be designed to encapsulate and release drugs in a controlled manner.

-

Biocompatible Coatings: Controlled polymerization can be used to create biocompatible polymer coatings for medical devices and implants.

-

Tissue Engineering Scaffolds: Well-defined polymers are essential for the fabrication of scaffolds that can support cell growth and tissue regeneration.

The potential of TTBDPQ and similar quinones to control radical polymerization opens up new avenues for the design and synthesis of advanced polymeric materials for these and other biomedical applications.

Conclusion and Future Outlook

While 3,3',5,5'-Tetra-tert-butyldiphenoquinone is not a classical radical initiator, its inherent stability and reactivity towards radicals position it as a promising candidate for use as a controlling agent in radical polymerization. The principles of Quinone Transfer Radical Polymerization provide a conceptual framework for exploring the utility of TTBDPQ in synthesizing polymers with well-defined structures. Further research is warranted to elucidate the specific kinetics and mechanisms of TTBDPQ's interaction with propagating radicals in the presence of various monomers and catalysts. Such studies could unlock the full potential of this stable radical species in the precise engineering of macromolecules for a wide range of applications, from advanced materials to innovative drug delivery systems. The exploration of TTBDPQ in this context represents an exciting frontier in the ongoing quest for superior control over polymer synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone | 2455-14-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 3,3',5,5'-Tetra-tert-butyldiphenoquinone, DPQ [organic-chemistry.org]

- 7. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone - Google Patents [patents.google.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | C28H40O2 | CID 225283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chempoint.com [chempoint.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

Thermal Stability of 3,3',5,5'-Tetra-tert-butyldiphenoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview and guide to assessing the thermal stability of 3,3',5,5'-Tetra-tert-butyldiphenoquinone. It is important to note that as of the compilation of this guide, specific, publicly available experimental data on the thermal decomposition of this compound is limited. The experimental protocols and potential decomposition pathways described herein are based on general principles for similar organic compounds and should be adapted and validated in a laboratory setting.

Introduction

3,3',5,5'-Tetra-tert-butyldiphenoquinone is a sterically hindered quinone used in various chemical syntheses. Understanding its thermal stability is crucial for safe handling, storage, and application in processes that may involve elevated temperatures. This guide outlines the currently available information and provides a framework for its thermal characterization.

According to available safety data, 3,3',5,5'-Tetra-tert-butyldiphenoquinone is stable under normal storage conditions.[1] However, specific quantitative data regarding its decomposition temperature is not provided.[1] Hazardous decomposition products upon combustion are listed as carbon monoxide (CO) and carbon dioxide (CO2).[1]

Quantitative Data Summary

Due to the lack of specific experimental data in the cited literature for 3,3',5,5'-Tetra-tert-butyldiphenoquinone, the following tables are presented as templates for recording data from future thermal analysis experiments.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C28H40O2 | [1] |

| Molecular Weight | 408.63 g/mol | [1] |

| Appearance | Yellow to brown to red powder | |

| Melting Point | Data not available | |

| Decomposition Temperature | No information available | [1] |

Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Experimental Conditions |

| Onset of Decomposition (T-onset) | To be determined | e.g., 10 °C/min in N2 |

| Temperature at 5% Mass Loss (T5%) | To be determined | e.g., 10 °C/min in N2 |

| Temperature at Max Decomposition Rate (Tmax) | To be determined | e.g., 10 °C/min in N2 |

| Residual Mass @ 800 °C | To be determined | e.g., 10 °C/min in N2 |

Table 3: Hypothetical Differential Scanning Calorimetry (DSC) Data

| Parameter | Value | Experimental Conditions |

| Melting Point (Tm) | To be determined | e.g., 10 °C/min in N2 |

| Enthalpy of Fusion (ΔHf) | To be determined | e.g., 10 °C/min in N2 |

| Decomposition Exotherm Onset | To be determined | e.g., 10 °C/min in N2 |

| Enthalpy of Decomposition (ΔHd) | To be determined | e.g., 10 °C/min in N2 |

Experimental Protocols for Thermal Analysis

The following are generalized protocols for performing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on an organic compound such as 3,3',5,5'-Tetra-tert-butyldiphenoquinone. These should be optimized based on the specific instrumentation and sample characteristics.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of 3,3',5,5'-Tetra-tert-butyldiphenoquinone into a clean, tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition, the temperature at peak decomposition rate (from the derivative of the TGA curve), and the percentage of residual mass.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition, and to quantify the associated enthalpy changes.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of 3,3',5,5'-Tetra-tert-butyldiphenoquinone into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Maintain an inert atmosphere by purging with nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample at a controlled rate of 10 °C/min to a temperature above its expected decomposition point (as informed by TGA, e.g., 400 °C).

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the peak temperatures and calculate the enthalpy of these transitions by integrating the peak areas.

-

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the thermal characterization of 3,3',5,5'-Tetra-tert-butyldiphenoquinone.

References

An In-Depth Technical Guide to 3,3',5,5'-Tetra-tert-butyldiphenoquinone: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ), a versatile molecule with significant applications in organic synthesis and materials science. This document covers the historical discovery and synthesis of DPQ, its key physicochemical properties, detailed experimental protocols for its preparation, and its role as a potent oxidizing agent. Particular emphasis is placed on its utility in modern synthetic methodologies, including its application in N-heterocyclic carbene (NHC) catalyzed oxidations. All quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, key reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction

3,3',5,5'-Tetra-tert-butyldiphenoquinone, commonly abbreviated as DPQ, is a quinone derivative characterized by the presence of four bulky tert-butyl groups on a diphenoquinone core. This sterically hindered structure imparts unique reactivity and stability to the molecule, making it a valuable reagent in various chemical transformations. Primarily known as a strong oxidizing agent, DPQ participates in a range of reactions, including dehydrogenations and oxidative couplings.[1] Its vibrant red-to-dark blue crystalline appearance and good solubility in many organic solvents further contribute to its utility in the laboratory. This guide aims to be a definitive resource for researchers, providing in-depth information on the history, synthesis, properties, and applications of this important chemical compound.

Discovery and History

The first comprehensive study of the base-catalyzed oxidation of hindered phenols, which led to the characterization of compounds like 3,3',5,5'-Tetra-tert-butyldiphenoquinone, was published in 1957 by M. S. Kharasch and B. S. Joshi. In their seminal paper, "Reactions of Hindered Phenols. II. Base-Catalyzed Oxidations of Hindered Phenols," they investigated the oxidation of 2,6-di-tert-butylphenol in the presence of a base and oxygen.[2][3][4] This work laid the foundation for understanding the formation of diphenoquinones through the oxidative coupling of sterically hindered phenols.

The fundamental transformation involves the oxidation of two molecules of 2,6-di-tert-butylphenol to their corresponding phenoxy radicals. These radicals then undergo a carbon-carbon bond formation at the para-position, followed by a subsequent oxidation to yield the fully conjugated diphenoquinone system. This oxidative dimerization process has since become the primary method for the synthesis of DPQ and its derivatives, with various modifications and improvements to the oxidizing agents and reaction conditions being developed over the years.

Physicochemical and Spectroscopic Properties

3,3',5,5'-Tetra-tert-butyldiphenoquinone is a red to dark blue or black crystalline solid. Its physical and spectroscopic properties are well-characterized and are summarized in the tables below.

Table 1: Physical Properties of 3,3',5,5'-Tetra-tert-butyldiphenoquinone

| Property | Value |

| Molecular Formula | C₂₈H₄₀O₂ |

| Molecular Weight | 408.63 g/mol [5][6] |

| Appearance | Red to Dark blue to Black powder/crystal |

| Melting Point | 246-247 °C |

| Boiling Point | 492.6 °C at 760 mmHg |

| Density | 1.024 g/cm³ |

| Solubility | Soluble in tetrahydrofuran |

Table 2: Spectroscopic Data for 3,3',5,5'-Tetra-tert-butyldiphenoquinone

| Spectroscopy | Wavelength/Chemical Shift |

| UV-Vis (λmax in THF + MeOH) | 418.5 - 420.0 nm |

| ¹H NMR (CDCl₃, δ) | 1.35 (s, 36H, t-Bu), 7.65 (s, 4H, quinone-H) |

| ¹³C NMR (CDCl₃, δ) | 30.2 (C(CH₃)₃), 35.4 (C(CH₃)₃), 126.0 (quinone C-H), 148.0 (quinone C-tBu), 157.0 (quinone C=C), 187.0 (C=O) |

Experimental Protocols

The synthesis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone is most commonly achieved through the oxidative coupling of 2,6-di-tert-butylphenol. A variety of oxidizing agents can be employed for this transformation. Below is a detailed experimental protocol using potassium ferricyanide as the oxidant.

Synthesis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone via Oxidative Coupling

-

Materials:

-

2,6-di-tert-butylphenol

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Potassium hydroxide (KOH)

-

Methanol

-

Dichloromethane

-

Distilled water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-di-tert-butylphenol (1.0 eq) in methanol.

-

In a separate beaker, prepare a solution of potassium ferricyanide (2.2 eq) and potassium hydroxide (3.0 eq) in distilled water.

-

Cool the methanolic solution of 2,6-di-tert-butylphenol to 0 °C using an ice bath.

-

Slowly add the aqueous potassium ferricyanide and potassium hydroxide solution to the stirred methanolic solution over a period of 30 minutes. The reaction mixture will turn deep red/purple.

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours.

-

Pour the reaction mixture into a separatory funnel containing dichloromethane and water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from a mixture of dichloromethane and methanol to yield pure 3,3',5,5'-Tetra-tert-butyldiphenoquinone as dark crystals.

-

Applications in Organic Synthesis

3,3',5,5'-Tetra-tert-butyldiphenoquinone is a versatile oxidizing agent in a variety of organic transformations. Its bulky tert-butyl groups prevent it from acting as a nucleophile, which is a desirable characteristic in many reactions.[7]

One of the prominent applications of DPQ is in the N-heterocyclic carbene (NHC) catalyzed oxidation of aldehydes to various functional groups, such as esters and amides.[7] In these reactions, the NHC adds to the aldehyde to form a Breslow intermediate, which is then oxidized by DPQ to an acyl azolium intermediate. This highly electrophilic species can then be trapped by a nucleophile to afford the final product.

N-Heterocyclic Carbene (NHC) Catalyzed Oxidation of Aldehydes

The general mechanism for the NHC-catalyzed oxidation of aldehydes using DPQ as the terminal oxidant is depicted below. This process is highly efficient for the synthesis of esters from a wide range of aldehydes and alcohols.[7]

Caption: NHC-catalyzed oxidation of aldehydes using DPQ.

Visualizing the Synthesis and Reaction Mechanism

To further elucidate the chemical processes discussed, the following diagrams, generated using the DOT language, visualize the synthesis of DPQ and the mechanism of its formation.

Synthesis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone

The synthesis of DPQ proceeds via the oxidative coupling of 2,6-di-tert-butylphenol. This process can be broken down into several key steps, as illustrated below.

Caption: Synthesis pathway of DPQ.

Experimental Workflow for DPQ Synthesis

The following diagram outlines the key steps in the laboratory synthesis of DPQ, providing a clear and logical workflow for researchers to follow.

Caption: Experimental workflow for the synthesis of DPQ.

Conclusion